molecular formula C12H18ClN B239319 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride CAS No. 1989-69-1

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride

Cat. No.: B239319
CAS No.: 1989-69-1
M. Wt: 211.73 g/mol
InChI Key: PRZCBVIYFRTOHH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is a chemical compound that belongs to the class of substituted amines. It is characterized by the presence of a chlorophenyl group attached to a pentan-3-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]pentan-3-amine typically involves the reaction of 4-chlorobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro, hydroxyl, or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitrating agents, halogenating agents, Friedel-Crafts alkylation or acylation conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, hydroxyl, or alkyl-substituted derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: Similar structure but lacks the pentan-3-amine backbone.

    3-Phenylpentan-3-amine: Similar backbone but lacks the chlorophenyl group.

    4-Chlorophenylmethylamine: Similar chlorophenyl group but different amine structure.

Uniqueness

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is unique due to the combination of the chlorophenyl group and the pentan-3-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

1989-69-1

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H18ClN/c1-3-12(14,4-2)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3

InChI Key

PRZCBVIYFRTOHH-UHFFFAOYSA-N

SMILES

CCC(CC)(CC1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

CCC(CC)(CC1=CC=C(C=C1)Cl)N

Synonyms

3-[(4-chlorophenyl)methyl]pentan-3-amine

Origin of Product

United States

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